![molecular formula C13H26O4Si B14590376 Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) CAS No. 61305-28-0](/img/structure/B14590376.png)
Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) is a complex organic compound that features a cyclopentene ring substituted with an acetic acid group and a tert-butyl(dimethyl)silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The cyclopentene ring can be introduced through a series of reactions, including Horner–Wadsworth–Emmons olefination .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopentene ring or other parts of the molecule.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for deprotection reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action for acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol involves its ability to participate in various chemical reactions due to its functional groups. The tert-butyl(dimethyl)silyl ether provides stability and protection to the hydroxyl group, allowing for selective reactions at other sites on the molecule . The cyclopentene ring and acetic acid group can undergo transformations that are crucial for the synthesis of more complex structures .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxy)acetaldehyde: Used in similar synthetic applications and provides a comparison in terms of reactivity and stability.
tert-Butyl 4-[(E)-But-1-en-3-yloxy]cyclopent-2-en-1-ol: Another compound with a similar structure but different functional groups, leading to varied reactivity.
Uniqueness
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring with a tert-butyl(dimethyl)silyl ether and an acetic acid group. This combination allows for a wide range of chemical transformations and applications in research, making it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
61305-28-0 |
|---|---|
Molecular Formula |
C13H26O4Si |
Molecular Weight |
274.43 g/mol |
IUPAC Name |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10;1-2(3)4/h6-7,9-10,12H,8H2,1-5H3;1H3,(H,3,4) |
InChI Key |
VJFXMWLAJQVNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
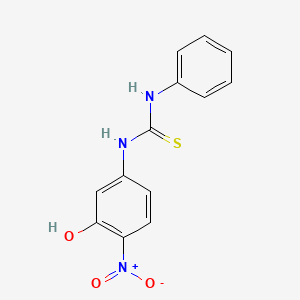
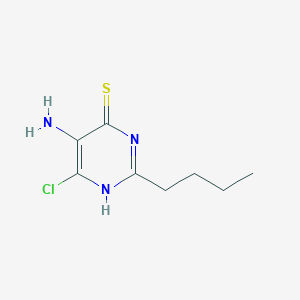
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
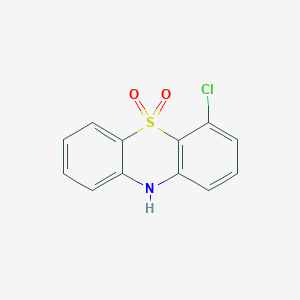
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
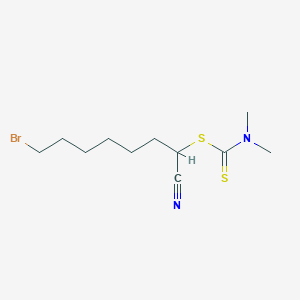
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
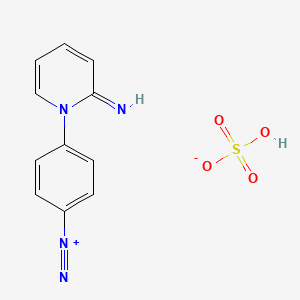
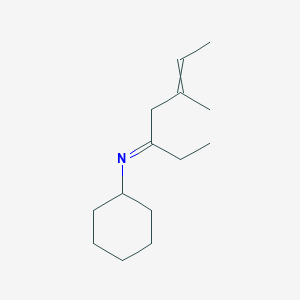
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
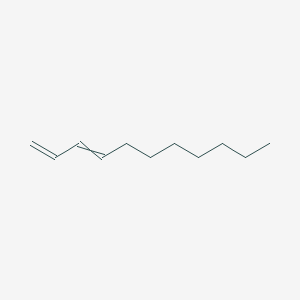
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
